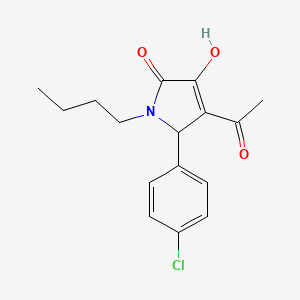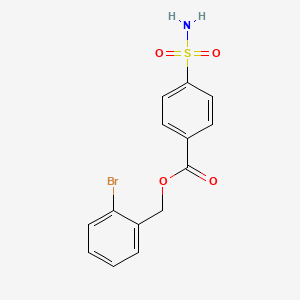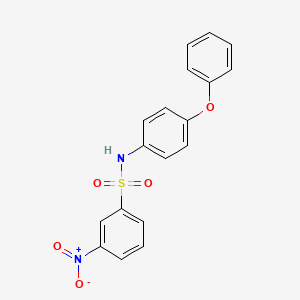![molecular formula C16H14N2O4 B5090098 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting their cell membranes. It may also induce apoptosis in cancer cells by generating reactive oxygen species and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has low toxicity and does not cause significant damage to normal cells. It has been found to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have antibacterial and antifungal effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its low toxicity. It can be used in various concentrations without causing significant harm to cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the research on 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine its efficacy and safety in this application. Another potential direction is its use as an antibacterial and antifungal agent. Studies can be conducted to explore its mechanism of action and potential applications in treating infections. Additionally, its potential as an anticancer agent can be further investigated, including its effectiveness in combination with other drugs and its potential for targeted drug delivery.
Synthesis Methods
The synthesis of 4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves a multistep process that includes the reaction of 2-nitrobenzaldehyde and cyclopentanone in the presence of a catalyst, followed by cyclization and reduction. The final product is obtained through purification and isolation.
Scientific Research Applications
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been explored for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment.
properties
IUPAC Name |
4-(2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIYHOXVZRXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)


